molecular formula C14H17N5O3 B2927948 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide CAS No. 2196218-25-2

2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide

Cat. No.: B2927948
CAS No.: 2196218-25-2
M. Wt: 303.322
InChI Key: JAYIZHLQIBJCND-MGCOHNPYSA-N
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Description

2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide is a highly specialized compound with applications across multiple fields, notably in organic chemistry and medicinal research. This compound features a unique structure that includes a cyclohexyl ring, a pyrazine moiety, and an imidazole ring, making it a compound of interest for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide typically begins with the preparation of the 4-(pyrazin-2-yloxy)cyclohexyl intermediate. This can be achieved through the nucleophilic substitution of a halogenated cyclohexane with pyrazin-2-ol under basic conditions. This intermediate is then reacted with an imidazole-4-carboxylic acid derivative under amide coupling conditions, using reagents like EDCI and HOBt to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

  • Oxidation: The cyclohexyl ring can be oxidized to introduce additional functional groups.

  • Reduction: The imidazole ring can be reduced under specific conditions.

  • Substitution: The pyrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or m-chloroperoxybenzoic acid.

  • Reduction: Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

The products of these reactions include various oxidized, reduced, and substituted derivatives, which can have altered chemical and biological properties.

Scientific Research Applications

2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide finds applications in:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential interactions with biological macromolecules.

  • Medicine: Investigated for its potential as a drug candidate due to its unique structure and potential biological activity.

  • Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism by which 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide exerts its effects depends on its application:

  • Biological Pathways: It may interact with specific enzymes or receptors, altering their activity and leading to changes in cellular function.

  • Molecular Targets: Potential targets include kinases, proteases, or other critical proteins involved in disease processes.

Comparison with Similar Compounds

2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide can be compared with:

  • 2-oxo-N-(cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide: Lacks the pyrazine moiety, which can significantly alter its chemical and biological properties.

  • 4-(pyrazin-2-yloxy)cyclohexane: Lacks the imidazole and carboxamide functionalities, leading to different reactivity and applications.

  • 2,3-dihydro-1H-imidazole-4-carboxamide derivatives: Variations in the substituents on the imidazole ring can lead to a range of different properties and uses.

Properties

IUPAC Name

2-oxo-N-(4-pyrazin-2-yloxycyclohexyl)-1,3-dihydroimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c20-13(11-7-17-14(21)19-11)18-9-1-3-10(4-2-9)22-12-8-15-5-6-16-12/h5-10H,1-4H2,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYIZHLQIBJCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CNC(=O)N2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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